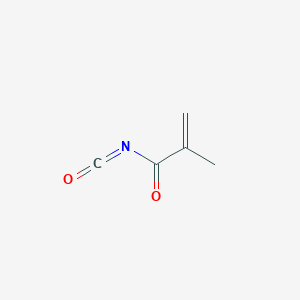
Methacryloyl isocyanate
概要
説明
Methacryloyl isocyanate is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Polymer Chemistry
2.1 Coatings and Adhesives
MAI is extensively used in the formulation of coatings and adhesives due to its ability to enhance adhesion and durability. The incorporation of methacryloyl isocyanate into polymer systems improves their performance characteristics, such as:
- Adhesion Strength : MAI enhances the bonding between substrates, making it ideal for industrial adhesives.
- Chemical Resistance : Coatings formulated with MAI exhibit superior resistance to chemicals and solvents.
2.2 Self-Healing Materials
Biomedical Applications
3.1 3D Printing
MAI has found applications in the development of bio-compatible inks for 3D printing technologies. Urethane-methacrylate photo-monomers synthesized via non-isocyanate routes have been utilized to create flexible and biocompatible structures suitable for medical applications. These materials demonstrate desirable photo-reactivity and mechanical properties, making them candidates for tissue engineering .
3.2 Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been investigated due to its ability to form stable polymer networks that can encapsulate therapeutic agents. The controlled release properties of these systems can be tailored by adjusting the degree of cross-linking achieved through MAI .
Case Studies
特性
CAS番号 |
4474-60-6 |
|---|---|
分子式 |
C5H5NO2 |
分子量 |
111.1 g/mol |
IUPAC名 |
2-methylprop-2-enoyl isocyanate |
InChI |
InChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3 |
InChIキー |
JEHFRMABGJJCPF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N=C=O |
正規SMILES |
CC(=C)C(=O)N=C=O |
Key on ui other cas no. |
4474-60-6 |
ピクトグラム |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













